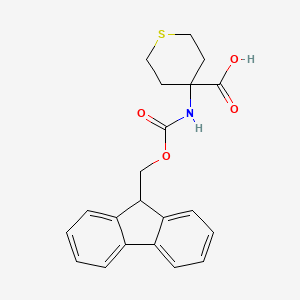

4-(9H-芴-9-基甲氧羰基氨基)-四氢-硫代吡喃-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和化学性质

4-(9H-芴-9-基甲氧羰基氨基)-四氢-硫代吡喃-4-羧酸的衍生物,特别是 2-(9H-芴-9-基甲氧羰基氨基)-噻唑-4-羧酸,已由 3-溴丙酮酸和 (氨基硫代甲基)氨基甲酸 9H-芴-9-基甲酯(N-Fmoc-硫脲)合成,展示了芴甲氧羰基氨基衍生物在合成复杂化学结构中的多功能性 Le & Goodnow, 2004。芴-9-基甲氧羰基(Fmoc)基团,一种与感兴趣的核心结构相关的衍生物,因其保护羟基的能力而备受关注,有助于合成复杂的化合物,例如八胸苷酸片段,同时保持对碱不稳定条件的稳定性 Gioeli & Chattopadhyaya, 1982。

在固相合成中的应用

芴甲氧羰基 (Fmoc) 基团的用途延伸到固相合成,其中新的苯基芴基接头因其比标准接头更高的酸稳定性而被开发。这些接头促进了羧酸和胺的固定和修饰,随后释放产物达到高产率和高纯度 Bleicher, Lutz, & Wuethrich, 2000。

分子结构和键合

相关化合物的结构方面,例如 9-氧代-9H-芴-1-羧酸,揭示了影响分子堆积和相互作用的分子内氢键模式。这一知识有助于理解芴甲氧羰基衍生物的基本化学行为 Coté, Lalancette, & Thompson, 1996。

光催化和发光

4-(9H-芴-9-基甲氧羰基氨基)-四氢-硫代吡喃-4-羧酸的衍生物表现出光催化性能,正如 3-氨基-芴-2,4-二腈 (AFDC) 所证明的那样,它在光照下催化脱羧芳基化反应,从而能够合成苄胺和醚 Chen, Lu, & Wang, 2019。此外,基于芴衍生物的芴酮-四苯乙烯发光体展示了溶剂化变色效应和聚集诱导发射,突出了在有机溶剂中灵敏水检测中的潜在应用 Chen 等,2017。

作用机制

Target of Action

Similar compounds have been associated with targets such asamino acid derivatives , EAAT , Hydroxycarboxylic Acid Receptor (HCAR) , Free Fatty Acid Receptor , Fatty Acid Synthase (FASN) , Apical Sodium-Dependent Bile Acid Transporter , and G protein-coupled Bile Acid Receptor 1 .

Mode of Action

It’s known that the compound contains aFluoren-9-ylmethoxycarbonyl (Fmoc) group , which is commonly used in peptide synthesis for temporary protection of the amino group . The Fmoc group can be removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

Given its structural similarity to other fmoc-protected amino acids, it’s likely involved inpeptide synthesis . The removal of the Fmoc group allows for the formation of peptide bonds, which are crucial in the creation of proteins and peptides.

Result of Action

As a potential component in peptide synthesis, it may contribute to the formation of specific peptide sequences, which can have various biological effects depending on their structure and the cells they interact with .

未来方向

生化分析

Biochemical Properties

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound is used to protect the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. The nature of these interactions is primarily based on the ability of the Fmoc group to temporarily block the amino group, allowing for selective deprotection and subsequent peptide bond formation .

Cellular Effects

The effects of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid on cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by facilitating the synthesis of peptides and proteins, which are essential for various cellular activities. It can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the production of specific peptides that act as signaling molecules, transcription factors, or metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid exerts its effects through the reversible protection of amino groups in amino acids. The Fmoc group binds to the amino group, preventing it from participating in unwanted reactions. During peptide synthesis, the Fmoc group is selectively removed by a base, such as piperidine, allowing the amino group to form a peptide bond with another amino acid. This mechanism ensures the sequential addition of amino acids to form a peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid are crucial for its effectiveness in peptide synthesis. This compound is generally stable at room temperature and can be stored for extended periods without significant degradation. Its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term effects on cellular function have not been extensively studied, but its role in peptide synthesis suggests that it can have sustained effects on protein production and cellular activities .

Dosage Effects in Animal Models

The effects of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid in animal models vary with different dosages. At low doses, this compound is effective in facilitating peptide synthesis without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. Threshold effects observed in studies indicate that there is a dosage range within which the compound is both effective and safe for use .

Metabolic Pathways

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the formation of peptide bonds. The compound’s role in these pathways ensures the efficient production of peptides and proteins, which are vital for various cellular functions .

Transport and Distribution

Within cells and tissues, 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments where peptide synthesis occurs. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transporters .

Subcellular Localization

The subcellular localization of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid is primarily within the endoplasmic reticulum and cytoplasm, where peptide synthesis takes place. Targeting signals and post-translational modifications may direct the compound to these specific compartments, ensuring its effective participation in peptide synthesis. The activity and function of the compound are closely linked to its localization within these subcellular regions .

属性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)thiane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c23-19(24)21(9-11-27-12-10-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJAASWNXTXYMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361470 |

Source

|

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-35-7 |

Source

|

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)

![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)